5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-28-16-3-5-17(6-4-16)29-13-18-7-9-21(32-18)24-27-19(11-25)23(33-24)26-12-15-2-8-20-22(10-15)31-14-30-20/h2-10,26H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRTYRUIHJPNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Amination: The benzodioxole derivative is then reacted with an amine to introduce the amino group.
Formation of the Furan Ring: This step involves the reaction of a suitable precursor with a furan derivative.
Oxazole Formation: The final step involves the cyclization reaction to form the oxazole ring, which is facilitated by the presence of a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and furan moieties.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells. The benzodioxole and furan moieties play crucial roles in these interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative evaluation:
Functional and Structural Comparisons
Electronic and Steric Effects
- The furan-2-ylmethylamino group in offers a smaller, electron-rich heterocycle, which may alter metabolic stability compared to the benzodioxole system .
Biological Activity
The compound 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzodioxole moiety, a furan ring, and an oxazole group. The molecular formula is with a molecular weight of 396.40 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a study conducted by Fa et al. (2019), the compound was screened against multicellular spheroids derived from cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound may be effective in treating infections caused by these pathogens.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cell cultures, which could be beneficial in neurodegenerative diseases.
Mechanism of Action:
The neuroprotective effects are thought to arise from the compound's ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways associated with neuronal survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation: It potentially interacts with various receptors, influencing cellular signaling pathways.
- Apoptosis Induction: The activation of apoptotic pathways leads to programmed cell death in malignant cells.
Future Directions
Continued research is necessary to fully elucidate the biological activity and mechanisms of action of this compound. Future studies should focus on:
- In vivo efficacy and safety assessments.
- Detailed pharmacokinetic studies.
- Exploration of structure-activity relationships (SAR) to optimize its biological profile.
Q & A
Q. What are the recommended synthetic strategies for this compound, and what reaction conditions are critical?
The synthesis involves multi-step reactions, typically starting with the assembly of the oxazole core followed by functionalization of the benzodioxole and furan moieties. Key steps include:
- Coupling reactions : Use palladium catalysts for cross-coupling between heterocyclic fragments (e.g., Suzuki-Miyaura for aryl-aryl bonds).
- Protection/deprotection : Employ tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to prevent unwanted side reactions during amine or hydroxyl group modifications .
- Solvent systems : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
- Temperature control : Maintain sub-zero temperatures (-10°C to 0°C) for nitrile group incorporation to avoid decomposition .
Q. Which spectroscopic and computational methods are critical for structural confirmation?
- X-ray crystallography : Resolves 3D molecular geometry, particularly for the oxazole and benzodioxole rings. Single-crystal diffraction at 100 K ensures high-resolution data .
- NMR spectroscopy : ¹H/¹³C NMR (600 MHz, CDCl₃ or DMSO-d₆) assigns proton environments (e.g., methoxy protons at δ 3.7–3.9 ppm) and carbonitrile signals (C≡N at ~110 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 3 ppm error) .
- DFT calculations : Predict vibrational frequencies (IR) and electronic properties (UV-Vis) to cross-validate experimental data .
Advanced Questions
Q. How can researchers optimize synthetic yields in the final coupling step, given competing functional group reactivity?
- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling to minimize steric hindrance from the benzodioxole group .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reaction rate and side-product formation .
- Additives : Introduce cesium carbonate (Cs₂CO₃) to deprotonate amine intermediates, enhancing nucleophilicity .
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) or LC-MS to track intermediate formation and terminate reactions at 85–90% conversion .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell-based viability assays (MTT) to distinguish direct target engagement from off-target effects .
- Dose-response curves : Use Hill slope analysis to identify non-linear behavior (e.g., allosteric binding vs. aggregation artifacts) .
- Reproducibility controls : Standardize solvent (DMSO concentration ≤0.1%) and cell passage number to minimize variability .
Q. What experimental designs are recommended to study this compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Molecular docking : Perform in silico simulations (AutoDock Vina) using crystallographic receptor structures (PDB IDs) to prioritize target hypotheses .
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) in real-time to quantify affinity (KD) .
- Mutagenesis studies : Replace key residues (e.g., catalytic lysine in kinases) to validate binding pockets .
Notes
- Avoid commercial suppliers (e.g., BenchChem) per user guidelines.
- Methodological rigor is prioritized, with references to peer-reviewed synthesis protocols and analytical standards.
- Advanced questions emphasize troubleshooting and mechanistic analysis, aligning with academic research priorities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
